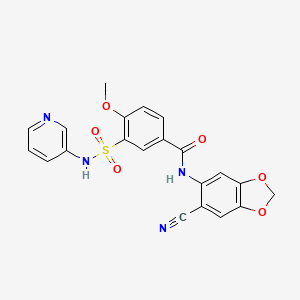![molecular formula C29H33N5O6S B11501065 ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11501065.png)
ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethyl esters, amides, and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the various substituents through a series of nucleophilic substitution, esterification, and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active purines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can be compared with other purine derivatives, such as:
Caffeine: Similar purine core but different substituents, leading to distinct biological activities.
Theophylline: Another purine derivative with bronchodilator properties.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
The uniqueness of ETHYL 3-[2-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H33N5O6S |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C29H33N5O6S/c1-6-40-24(36)15-22(20-11-13-21(39-5)14-12-20)30-23(35)17-41-28-31-26-25(27(37)33(4)29(38)32(26)3)34(28)16-19-9-7-18(2)8-10-19/h7-14,22H,6,15-17H2,1-5H3,(H,30,35) |
InChI Key |
ZJILGJSIAZTAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)
![methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11501003.png)
![ethyl 3-{[3-(1-benzyl-1H-indol-3-yl)propanoyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11501007.png)
![3-cyclohexyl-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11501009.png)
![3-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11501012.png)

![1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B11501031.png)
![N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11501033.png)
![N-[4-(1H-imidazol-1-yl)-6-(isopropylamino)-1,3,5-triazin-2-yl]-N-methyl-N-phenylamine](/img/structure/B11501035.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B11501041.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11501046.png)

![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
